1-(Thietan-3-ylamino)pentan-2-ol
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Overview
Description
1-(Thietan-3-ylamino)pentan-2-ol is an organic compound that features a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thietan-3-ylamino)pentan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-haloalkan-1-ols with sodium sulfide to form the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require controlled conditions such as specific temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Thietan-3-ylamino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thietane ring to a thiol or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Scientific Research Applications
1-(Thietan-3-ylamino)pentan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Thietan-3-ylamino)pentan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring’s sulfur atom can form bonds with various biological molecules, influencing their activity and function. This interaction can modulate pathways involved in cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
- 1-(Thietan-2-ylamino)pentan-2-ol
- 1-(Thietan-3-ylamino)butan-2-ol
- 1-(Thietan-3-ylamino)hexan-2-ol
Comparison: 1-(Thietan-3-ylamino)pentan-2-ol is unique due to its specific ring structure and the position of the amino and hydroxyl groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a distinct and valuable compound for various applications.
By understanding the properties, preparation methods, and applications of this compound, researchers can explore its potential in advancing scientific knowledge and developing new technologies.
Properties
IUPAC Name |
1-(thietan-3-ylamino)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-2-3-8(10)4-9-7-5-11-6-7/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNKMKJXXNIYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC1CSC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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